1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one is a synthetic organic compound that belongs to the indolin-2-one family. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom at the 5-position, and a 3-hydroxyindol-2-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction involving an isatin derivative and a benzyl halide.
Addition of the 3-Hydroxy Group: The 3-hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the 2-(3-Bromophenyl)-2-Oxoethyl Group: This step involves the addition of the 2-(3-bromophenyl)-2-oxoethyl group to the indolin-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one involves its interaction with molecular targets such as VEGFR-2. By inhibiting VEGFR-2, the compound disrupts the signaling pathways involved in tumor angiogenesis, leading to reduced tumor growth and proliferation . Additionally, the compound induces apoptosis in cancer cells by modulating the levels of apoptotic markers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one: This compound shares a similar indolin-2-one core but differs in the presence of a hydrazone linker.
1-Benzyl-5-bromo-3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one: Similar structure with a different position of the bromine atom on the phenyl ring.
1-Benzyl-5-bromo-3-[2-(3-chlorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one stands out due to its specific substitution pattern and the presence of both bromine and hydroxy groups, which contribute to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C23H17Br2NO3 |
---|---|
Molekulargewicht |
515.2 g/mol |
IUPAC-Name |
1-benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H17Br2NO3/c24-17-8-4-7-16(11-17)21(27)13-23(29)19-12-18(25)9-10-20(19)26(22(23)28)14-15-5-2-1-3-6-15/h1-12,29H,13-14H2 |
InChI-Schlüssel |
JCKGVZBTYWYWQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.